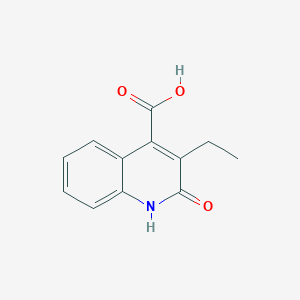

2-Phenyl-pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

2-Phenyl-pyrrolidine-2-carboxylic acid is a compound that can be associated with a class of pyrrolidine carboxylic acids, which are known for their presence in various chemical reactions and potential applications in crystal engineering, catalysis, and pharmaceuticals. Although the provided papers do not directly discuss this compound, they provide insights into the behavior of structurally related compounds, such as pyrrolidine carboxylic acids and pyridinecarboxylic acids, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrrolidine carboxylic acid derivatives, including those with phenyl substitutions, often involves strategies that allow for the introduction of diverse side chains and protecting groups suitable for further chemical transformations. For instance, the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives has been described, highlighting the methods for constructing oligomers both in solution and on solid phase . This suggests that similar methodologies could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrrolidine carboxylic acids is characterized by the presence of a five-membered ring and a carboxylic acid group. The structural analysis of related compounds, such as pyrazinecarboxylic acids, reveals the importance of hydrogen bonding in the self-assembly of these molecules in crystal structures . The carboxylic acid group forms specific hydrogen bonds, which are crucial for the molecular organization and could be relevant for the crystal engineering of this compound.

Chemical Reactions Analysis

Pyrrolidine carboxylic acids are versatile in chemical reactions. For example, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions, facilitating the monoarylation of anilines with aryl halides . This indicates that the pyrrolidine carboxylic acid moiety can play a significant role in catalysis, potentially including reactions involving this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine carboxylic acids are influenced by their molecular structure. The presence of the carboxylic acid group contributes to their acidity and ability to form hydrogen bonds, which can affect their solubility and melting points. The analysis of related compounds shows that the introduction of substituents, such as a phenyl group, can impact the compound's reactivity and interaction with other molecules . Additionally, the adsorption properties of pyridinecarboxylic acids on surfaces like graphite suggest that similar compounds could exhibit interesting surface interaction behaviors .

Applications De Recherche Scientifique

Supramolecular Synthons and Crystal Engineering

- 2-Phenyl-pyrrolidine-2-carboxylic acid plays a role in the formation of supramolecular synthons, particularly in molecules with both carboxylic acid and pyridine functional groups. This is significant in crystal engineering studies, where the coexistence of hydrogen-bonding motifs, such as acid–acid and acid–pyridine, in polymorphs has been observed (Long et al., 2014).

Quantum Mechanical Studies and Spectroscopic Properties

- The compound's spectroscopic properties, including FT-IR, NMR, and UV, as well as various properties like Mulliken charges, HOMO and LUMO energies, have been studied using quantum chemical methods. This research provides insights into its potential applications in various scientific fields (Devi et al., 2020).

Oligomer Synthesis and Biomedical Applications

- This compound derivatives have been synthesized and incorporated into beta-peptide oligomers. These oligomers, especially non-hydrogen bonded foldamers, may be useful in biomedical applications due to their low intrinsic polarity, which could promote bioavailability (Huck & Gellman, 2005).

Biotransformation and Organic Synthesis

- The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides demonstrates the compound's role in organic synthesis. This process, catalyzed by microbial whole cell catalysts, showcases its synthetic potential, especially in the scalable preparation of various derivatives useful in drug synthesis (Chen et al., 2012).

Redox Properties and Antioxidant Applications

- The redox properties of pyrrolidine derivatives containing sterically hindered phenol fragments have been studied, suggesting potential applications as antioxidant agents (Osipova et al., 2011).

Adsorption and Environmental Applications

- In the context of environmental science, the compound's structural analogs have been studied for their adsorption properties, especially in the context of metal-organic frameworks. This research has implications for environmental cleanup and gas storage (Jia et al., 2007).

Catalysis in Chemical Reactions

- Pyrrolidine-2-phosphonic acid phenyl monoester, a derivative, has been developed as a bidentate ligand for copper-catalyzed formation of various bonds, demonstrating the compound's role in facilitating important chemical reactions (Rao et al., 2006).

Antibacterial Drug Development

- Derivatives of this compound have been synthesized and evaluated for their antibacterial properties, indicating their potential in developing new antibacterial drugs (Nural et al., 2018).

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives, which include 2-phenylpyrrolidine-2-carboxylic acid, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Relevant Papers Several papers have been published on the topic of pyrrolidine derivatives, including a review on the use of the pyrrolidine ring in drug discovery , a paper on the stereoselective synthesis of new (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid analogues , and a paper on the insights about pyrrolidine core skeletons in pharmacology .

Analyse Biochimique

Biochemical Properties

Pyrrolidine derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAXKUDMMFGQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390105 | |

| Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25860-44-0 | |

| Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25860-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)

![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)